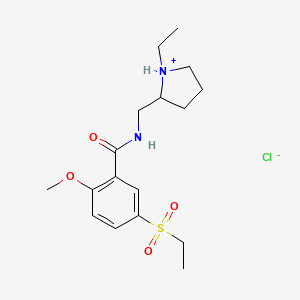

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride

CAS No.: 55619-22-2

Cat. No.: VC3893503

Molecular Formula: C17H27ClN2O4S

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55619-22-2 |

|---|---|

| Molecular Formula | C17H27ClN2O4S |

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride |

| Standard InChI | InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H |

| Standard InChI Key | IGOWMQPOGQYFFM-UHFFFAOYSA-N |

| SMILES | CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.[Cl-] |

| Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl |

Introduction

Chemical Structure and Nomenclature

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride is a benzamide derivative characterized by a pyrrolidine ring substituted at the 1-position with an ethyl group and at the 2-position with a methyl group linked to the benzamide backbone. The benzamide core features methoxy and ethylsulfonyl substituents at the 2- and 5-positions, respectively. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Structural Comparison to Sulpiride

Sulpiride (N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide) shares a nearly identical backbone but differs at the 5-position substituent: sulfamoyl (-SO₂NH₂) in sulpiride versus ethylsulfonyl (-SO₂C₂H₅) in the target compound. This modification alters electronic and steric properties, potentially influencing receptor affinity and metabolic stability .

| Feature | Sulpiride | Target Compound |

|---|---|---|

| 5-position group | Sulfamoyl (-SO₂NH₂) | Ethylsulfonyl (-SO₂C₂H₅) |

| Salt form | Free base or other salts | Hydrochloride |

| Primary use | Antipsychotic, fertility | Undeclared (patented) |

Synthesis and Manufacturing

The synthesis of this compound is detailed in Patent ZA73537B, which outlines a multi-step process :

-

Formation of the pyrrolidine intermediate: Ethylation of 2-pyrrolidinylmethylamine introduces the 1-ethyl group.

-

Benzamide coupling: Reaction with 2-methoxy-5-ethylsulfonylbenzoic acid chloride under basic conditions yields the free base.

-

Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Critical reaction parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize byproducts. The patent emphasizes purification via recrystallization from ethanol/water mixtures, achieving >98% purity .

Regulatory and Patent Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume